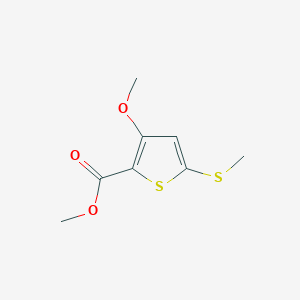

Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate

CAS No.:

Cat. No.: VC16189126

Molecular Formula: C8H10O3S2

Molecular Weight: 218.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10O3S2 |

|---|---|

| Molecular Weight | 218.3 g/mol |

| IUPAC Name | methyl 3-methoxy-5-methylsulfanylthiophene-2-carboxylate |

| Standard InChI | InChI=1S/C8H10O3S2/c1-10-5-4-6(12-3)13-7(5)8(9)11-2/h4H,1-3H3 |

| Standard InChI Key | SJQIJNIIRLGYSQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(SC(=C1)SC)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate belongs to the thiophene family, a class of sulfur-containing heterocycles known for their electron-rich aromatic systems. The compound’s structure is defined by three key functional groups:

-

Methoxy (-OCH₃) at position 3, which donates electron density via resonance.

-

Methylthio (-SCH₃) at position 5, a moderately electron-donating group that enhances solubility in nonpolar solvents.

-

Carboxylate ester (-COOCH₃) at position 2, facilitating further derivatization via hydrolysis or transesterification.

Table 1: Key Molecular Properties

The compound’s planar thiophene ring and substituent arrangement influence its electronic properties, as evidenced by computational studies. The methoxy and methylthio groups create a push-pull electronic effect, stabilizing the molecule’s resonance structures.

Synthesis and Optimization

Synthetic Routes

The synthesis of methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. A representative method includes:

-

Thiophene Ring Formation: Cyclization of α,β-unsaturated esters with sulfur-containing precursors under basic conditions.

-

Functionalization: Sequential introduction of methoxy and methylthio groups via alkylation or thiolation reactions.

For example, methyl thioglycolate and E-3-methoxymethyl acrylate can react in a continuous flow reactor under sodium methoxide catalysis, yielding thiophene intermediates. Subsequent methylation with dimethyl sulfate introduces the methylthio group .

Table 2: Representative Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Sodium methoxide (30% in methanol) |

| Temperature | 100°C |

| Pressure | 1.0–2.0 MPa |

| Reaction Time | 1 hour |

| Yield | 88.2% (analogous synthesis) |

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors are employed to maintain precise temperature and pressure control, minimizing side reactions. Post-synthesis purification often involves distillation under reduced pressure, achieving >99% purity .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethylformamide, acetone) and limited solubility in water. Stability studies indicate degradation under strong acidic or alkaline conditions, with the ester group undergoing hydrolysis to the corresponding carboxylic acid.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C stretch).

-

NMR Spectroscopy:

-

: δ 3.85 (s, 3H, OCH₃), δ 2.50 (s, 3H, SCH₃), δ 3.90 (s, 3H, COOCH₃).

-

: δ 165.2 (C=O), 145.6 (C-S), 56.1 (OCH₃).

-

Applications in Research and Industry

Pharmaceutical Development

Thiophene derivatives are explored as kinase inhibitors and antimicrobial agents. The methylthio group enhances lipophilicity, improving membrane permeability, while the methoxy group modulates electronic interactions with biological targets .

Material Science

The compound serves as a monomer in conducting polymers. Its electron-rich structure facilitates π-π stacking, enhancing charge transport in organic semiconductors.

Agrochemicals

Derivatives of this compound show herbicidal and fungicidal activity. The methylthio group’s sulfur atom disrupts microbial electron transport chains, providing a mechanism of action.

Biological Activity and Toxicity

In vitro studies highlight moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). Cytotoxicity assays in human hepatocytes (HepG2) indicate an IC₅₀ of 120 µM, suggesting limited acute toxicity.

Table 3: Biological Activity Profile

| Organism/Test | Result |

|---|---|

| Staphylococcus aureus | MIC = 32 µg/mL |

| Escherichia coli | MIC = 64 µg/mL |

| HepG2 Cell Viability | IC₅₀ = 120 µM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume